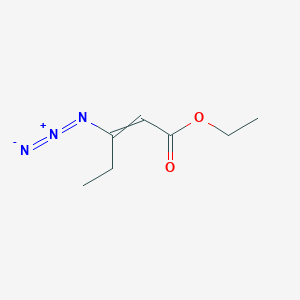
Ethyl 3-azidopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-azidopent-2-enoate is an organic compound characterized by the presence of an azido group (-N₃) attached to a pent-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-azidopent-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, derived from ethyl acetoacetate, reacts with an alkyl halide under basic conditions to form the desired product . The reaction typically involves the use of sodium ethoxide in ethanol as the base, and the alkyl halide provides the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-azidopent-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Major Products
Substitution: Formation of substituted pent-2-enoates.
Reduction: Formation of ethyl 3-aminopent-2-enoate.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Ethyl 3-azidopent-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for bioactive compounds, including pharmaceuticals.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-azidopent-2-enoate involves its reactivity due to the azido group. The azido group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming triazoles in cycloaddition reactions.
Comparison with Similar Compounds
Ethyl 3-azidopent-2-enoate can be compared with other azido esters and enolate derivatives:
Ethyl 3-azidobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-azidohex-2-enoate: Similar structure but with a longer carbon chain.
Ethyl 3-azidopropanoate: Lacks the double bond present in this compound.
Properties
CAS No. |
62317-48-0 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 3-azidopent-2-enoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-6(9-10-8)5-7(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
FRGGZLJXOLGEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OCC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















